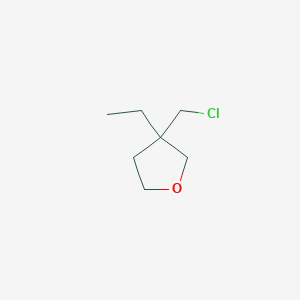
3-(Chloromethyl)-3-ethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-ethyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a chloromethyl group and an ethyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethyloxolane can be achieved through several methods. One common approach involves the reaction of 3-ethyloxolane with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3-ethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOMe) for methoxy substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido-oxolanes, methoxy-oxolanes, and other substituted oxolanes.
Oxidation Reactions: Products include oxolane carboxylic acids and ketones.
Reduction Reactions: Products include methyl-oxolanes.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-ethyloxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through substitution reactions, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-ethyloxolane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-3-methyloxolane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-3-propyloxolane: Similar structure but with a propyl group instead of an ethyl group.
3-(Bromomethyl)-3-ethyloxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-ethyloxolane is unique due to the presence of both a chloromethyl group and an ethyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C7H13ClO |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-ethyloxolane |
InChI |
InChI=1S/C7H13ClO/c1-2-7(5-8)3-4-9-6-7/h2-6H2,1H3 |
InChI-Schlüssel |
WZMRBBBRROGYDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCOC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)

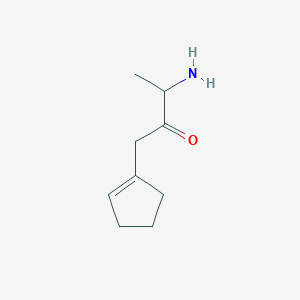
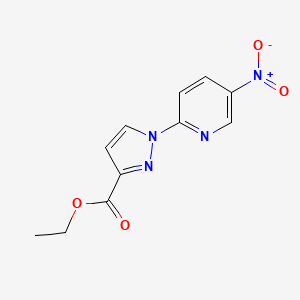
![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
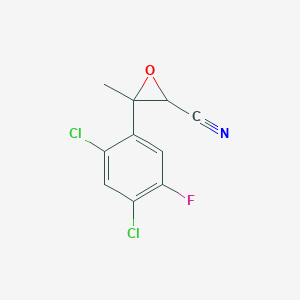

![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)
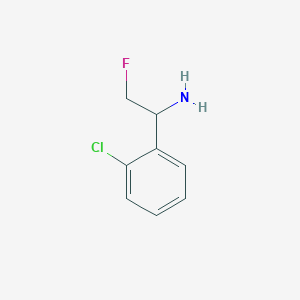
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
